Berlocombin

Catalog No.
S566386
CAS No.
54242-77-2
M.F
C25H30N8O5S
M. Wt
554.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Berlocombin

CAS Number

54242-77-2

Product Name

Berlocombin

IUPAC Name

4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C25H30N8O5S

Molecular Weight

554.6 g/mol

InChI

InChI=1S/C14H18N4O3.C11H12N4O2S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-7H,12H2,1H3,(H,13,14,15)

InChI Key

PLNJWCKOFVAKGM-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Synonyms

berlocombin, trimerazine

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Berlocombin is a synthetic compound with the chemical formula C25H30N8O5SC_{25}H_{30}N_{8}O_{5}S and a molecular weight of 534.63 g/mol. It is classified as a sulfonamide and is primarily known for its application in the treatment of infections caused by protozoa, particularly in veterinary medicine. The compound exhibits a complex structure that includes multiple nitrogen atoms, which contribute to its biological activity and interaction with various biological targets .

, typical for sulfonamide compounds:

  • Hydrolysis: This reaction can lead to the breakdown of the sulfonamide group under acidic or basic conditions.
  • Reduction: The presence of nitrogen in its structure allows for reduction reactions, potentially forming amines.
  • Substitution Reactions: Berlocombin can participate in nucleophilic substitution reactions due to the presence of reactive functional groups, allowing it to interact with various electrophiles.

These reactions are crucial for understanding how Berlocombin can be modified for enhanced efficacy or reduced toxicity in therapeutic applications .

Berlocombin exhibits significant biological activity, particularly as an antimicrobial agent. It is effective against a range of protozoal infections, making it valuable in both human and veterinary medicine. The compound functions by inhibiting specific enzymes that are crucial for the survival and replication of protozoa, thus leading to their death. Additionally, Berlocombin has shown potential in reactivating acetylcholinesterase inhibited by organophosphate compounds, which adds another layer to its pharmacological profile .

The synthesis of Berlocombin typically involves several steps:

  • Formation of the Sulfonamide Backbone: This is achieved through the reaction of an amine with a sulfonyl chloride.
  • Introduction of Additional Functional Groups: Various functional groups are introduced through alkylation or acylation reactions.
  • Purification: The final product is purified using techniques such as crystallization or chromatography.

These synthetic routes allow for the modification of Berlocombin’s structure to enhance its biological activity and reduce potential side effects .

Studies have shown that Berlocombin interacts with various biological targets, including enzymes involved in neurotransmitter regulation. Its ability to reactivate acetylcholinesterase suggests that it can reverse the toxic effects caused by organophosphate poisoning. Additionally, research into its interactions with protozoal enzymes has provided insights into its mechanism of action and potential resistance mechanisms .

Several compounds share structural similarities with Berlocombin, particularly within the sulfonamide class and other antimicrobial agents. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
SulfamethoxazoleC10H11N3O3SC_{10}H_{11}N_{3}O_{3}SCommonly used antibiotic; effective against bacteria
TrimethoprimC14H18N4O3C_{14}H_{18}N_{4}O_{3}Often combined with sulfamethoxazole; synergistic effects
MetronidazoleC6H9N3O3C_{6}H_{9}N_{3}O_{3}Effective against anaerobic bacteria and protozoa

Uniqueness of Berlocombin:

  • Unlike many sulfonamides, Berlocombin has demonstrated specific activity against protozoa, which sets it apart from other compounds primarily effective against bacteria.
  • Its dual functionality as an acetylcholinesterase reactivator adds a unique aspect to its pharmacological profile that is not commonly found in similar compounds .

MatrixSulfamerazine SolubilityTrimethoprim SolubilityReference
Water (20°C)202 mg/L0.4 mg/mL (poorly soluble)PubChem/YALKOWSKY [4] [5]
PlasmaHigh distribution44% protein boundFDA label data [7] [8]
UrineConcentrated (higher than plasma)Concentrated (higher than plasma)Multiple pharmacokinetic studies [9] [7]
Tissue fluidPeak at 5-7 hoursExceeds plasma at peakTissue cage studies [10]
Cerebrospinal fluidGood penetrationGood penetrationClinical studies [11] [12]
SputumHigh concentrationsHigh concentrationsClinical studies [11] [12]
Bronchial secretionsGood distributionGood distributionClinical studies [11] [12]

In plasma, the distribution characteristics of Berlocombin components demonstrate differential protein binding patterns. Approximately 56.2% of sulfamerazine binds to plasma proteins, primarily albumin, while trimethoprim exhibits 44% plasma protein binding [13] [7]. The presence of sulfamerazine at therapeutic concentrations does not significantly alter trimethoprim protein binding, indicating independent binding mechanisms that preserve the synergistic antimicrobial activity [7] [8].

Tissue distribution studies reveal that both components achieve concentrations in interstitial fluid that often exceed corresponding plasma levels [10]. Trimethoprim demonstrates particularly favorable tissue penetration, with peak tissue fluid concentrations occurring 5-7 hours post-administration and frequently surpassing plasma concentrations [9] [10]. This enhanced tissue distribution contributes to the therapeutic efficacy of Berlocombin in treating tissue-based infections.

Urinary excretion patterns demonstrate significant concentration enhancement for both components. Urine concentrations of sulfamerazine and trimethoprim consistently exceed blood concentrations due to active renal secretion mechanisms [7] [8]. Approximately 30% of sulfamerazine is excreted unchanged, while 50-60% of trimethoprim appears in urine within 24 hours, with 80% remaining as unchanged parent compound [12] [14].

pH-Dependent Degradation Pathways

The stability of Berlocombin demonstrates significant pH dependency, with both sulfamerazine and trimethoprim exhibiting distinct degradation patterns across the physiological pH range [3] [15] [16]. The pH-dependent degradation mechanisms involve complex hydrolytic processes that affect the therapeutic integrity of the combination formulation.

Table 2: pH-Dependent Degradation Pathways

pH RangeStability ProfileDegradation MechanismComments
2.0-3.0 (Acidic)Enhanced degradation, protonation effectsAcid-catalyzed hydrolysisTrimethoprim more susceptible [16]
6.0-7.0 (Near neutral)Optimal stability for sulfonamidesMinimal degradationPreferred storage conditions [3]
7.25 (Physiological)Good stability for combinationBalanced hydrolysisPhysiological environment [17]
8.0-9.0 (Alkaline)Increased degradation rateBase-catalyzed hydrolysispH-dependent kinetics [15] [16]
10.0-11.0 (Highly alkaline)Significantly increased degradationRapid alkaline degradationAvoid high pH conditions [16]

Under acidic conditions (pH 2.0-3.0), Berlocombin exhibits accelerated degradation primarily affecting the trimethoprim component [15] [16]. The protonation of amine groups in trimethoprim at low pH values increases susceptibility to nucleophilic attack, leading to hydrolytic cleavage of the diaminopyrimidine structure. Sulfamerazine demonstrates relatively greater stability under acidic conditions, though some sulfonamide bond hydrolysis occurs through acid-catalyzed mechanisms [16].

At near-neutral pH values (6.0-7.0), both components of Berlocombin achieve optimal stability [3]. This pH range represents the preferred storage conditions for pharmaceutical formulations, as minimal hydrolytic degradation occurs. The stability at neutral pH is attributed to reduced ionization of reactive functional groups and decreased susceptibility to both acid and base-catalyzed hydrolysis [3] [16].

Under physiological pH conditions (7.25), Berlocombin maintains good stability suitable for therapeutic applications [17]. The balanced hydrolytic environment allows for gradual, predictable degradation that does not significantly compromise therapeutic efficacy during normal dosing intervals. Both components retain their antimicrobial activity and synergistic interactions under these conditions.

Alkaline conditions (pH 8.0-11.0) result in markedly increased degradation rates for both sulfamerazine and trimethoprim [15] [16]. Base-catalyzed hydrolysis becomes the predominant degradation pathway, with hydroxide ions attacking electrophilic centers in both molecular structures. The degradation follows pseudo-first-order kinetics under these conditions, with rate constants increasing exponentially with pH [16].

Thermal Behavior and Crystalline Phase Transitions

The thermal behavior of Berlocombin encompasses the individual thermal properties of sulfamerazine and trimethoprim, including melting characteristics, polymorphic transitions, and thermal degradation patterns [18] [19] [20] [21]. Understanding these thermal properties is essential for pharmaceutical processing, storage stability, and quality control applications.

Table 3: Thermal Behavior and Crystalline Phase Transitions

ParameterValue/RangeSignificanceReference
Sulfamerazine melting point236-238°CHigh thermal stabilityMultiple thermal studies [18] [19]
Trimethoprim melting point199-203°CModerate thermal stabilityDSC/TGA studies [20] [21]
Thermal stability onset~195°CDecomposition thresholdThermal analysis [21]
Decomposition temperature>200°CComplete degradationThermal analysis [18] [21]
Polymorphic transition (Sulfamerazine)51-54°C (Form I ↔ Form II)Enantiotropic transitionPolymorphism studies [19] [22]
Glass transition temperature (Tg)~88°C (amorphous form)Amorphous phase behaviorDSC studies [23] [20]
Thermal degradation kineticsFirst-order kineticsPredictable degradationKinetic studies [18]

Sulfamerazine exhibits excellent thermal stability with a melting point range of 236-238°C [19]. The compound demonstrates minimal thermal decomposition below 195°C, making it suitable for various pharmaceutical processing conditions including hot-melt extrusion and spray drying. Thermal analysis reveals that sulfamerazine follows first-order degradation kinetics with activation energies that vary depending on the thermal environment [18].

A significant aspect of sulfamerazine thermal behavior involves polymorphic transitions between Forms I and II [19] [22]. The thermodynamic transition temperature occurs between 51-54°C, with Form II being stable at lower temperatures and Form I predominating at higher temperatures [19]. This enantiotropic relationship has important implications for pharmaceutical processing and storage, as temperature fluctuations can induce polymorphic interconversion affecting solubility and bioavailability.

Trimethoprim demonstrates moderate thermal stability with a melting point of 199-203°C [20] [21]. Differential scanning calorimetry studies reveal that trimethoprim undergoes thermal decomposition through multiple pathways, including oxidative degradation of methoxy groups and thermal rearrangement of the diaminopyrimidine core [21]. The thermal stability of trimethoprim is enhanced when complexed with cyclodextrins or other excipients [20].

Table 4: Crystalline Phase Transition Data for Sulfamerazine

PropertyForm IForm IITransition Conditions
Thermodynamic stabilityStable above 54°CStable below 51°CTemperature-dependent [19]
DensityLower densityHigher densityAffects dissolution rate [19]
SolubilityHigher solubilityLower solubilityImpacts bioavailability [19]
Crystal habitNeedle-likePrismaticMorphological differences [22]
Nucleation kineticsFaster nucleationSlower nucleationProcess implications [24] [22]

The amorphous forms of both sulfamerazine and trimethoprim exhibit glass transition temperatures around 88°C [23] [20]. Amorphous materials demonstrate enhanced solubility compared to their crystalline counterparts but require careful stabilization to prevent crystallization during storage. The glass transition temperature provides critical information for processing conditions and storage requirements for amorphous formulations.

Dates

Last modified: 07-20-2023

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